molecular formula C6H7F3N2O B13548756 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No.: B13548756
M. Wt: 180.13 g/mol
InChI Key: WTBKBIOEKIOFMH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine typically involves the trifluoroacylation of oxazoles. One common method includes the reaction of 2,2,2-trifluoroacetophenone with an oxazole derivative under acidic conditions to yield the desired product . The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C6H7F3N2O/c1-3-2-11-5(12-3)4(10)6(7,8)9/h2,4H,10H2,1H3

InChI Key

WTBKBIOEKIOFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C(C(F)(F)F)N

Origin of Product

United States

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